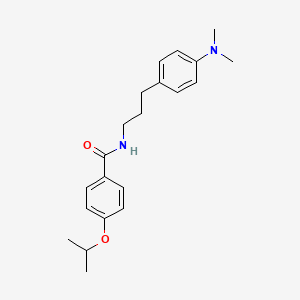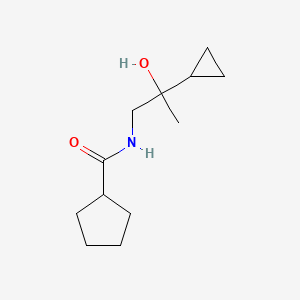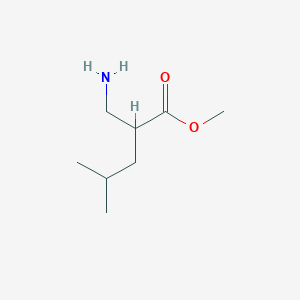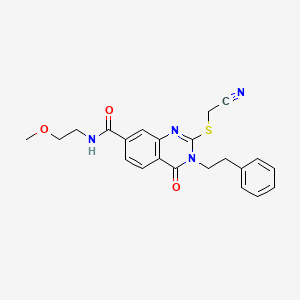
N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of a tripeptide derivative involving a benzamide moiety was achieved by reacting 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide with glycinediethylamide at elevated temperatures, using solvents such as dimethylsulfoxide and dimethylformamide . Another study focused on the synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide, which are promising agents for metastatic melanoma detection, by labeling them with carbon-14 and carbon-13 . Additionally, the synthesis of a potential PET radiotracer for the glycine transporter GlyT-2 was performed using a one-pot, two-step method, resulting in a novel analog with high radiochemical purity .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray analysis was used to determine and confirm the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions . Molecular simulation studies were also conducted on a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, revealing that the best potent ligand retains conserved hydrophobic interactions with residues of the catalytic triad and anionic sites, which is important for acetylcholinesterase-inhibiting activity .
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can lead to the formation of various products. The metabolism of N,N-dimethylbenzamides by rat liver microsomes, for example, results in the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide . The differentiation of NBOMe isomers, a class of novel psychoactive substances, was achieved using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. The study on the microsomal demethylation of N,N-dimethylbenzamides showed no correlation of Vmax or Vmax/Km with the substituent in the aromatic ring, suggesting that the reaction mechanism involves direct hydrogen atom abstraction to form a carbon-centered radical . The synthesis and characterization of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives included the evaluation of their anti-tuberculosis activity, with some derivatives exhibiting exceptional activity against the H37RV strain .
Aplicaciones Científicas De Investigación
Design and Synthesis of Novel Compounds
A novel class of N-acylhydrazone (NAH) derivatives, designed from trichostatin A, includes compounds with a structural similarity to "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide". These compounds act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. Their synthesis has revealed a more potent inhibition of HDAC6/8, demonstrating the potential for future molecular therapies for cancer due to their effects on cell migration and apoptosis induction through caspase 3/7 activation (Rodrigues et al., 2016).
Molecular Interactions and Structural Analysis
The investigation into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide", by Karabulut et al. (2014), involved acylation reactions and was characterized by various spectroscopic methods. The study emphasized the importance of intermolecular interactions, particularly dimerization and crystal packing, on molecular geometry, indicating the relevance of such analyses for understanding the structural and functional aspects of similar compounds (Karabulut et al., 2014).
Electrocatalytic Applications
A high-sensitive biosensor based on a novel modified electrode, incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite, demonstrates the electrocatalytic determination of substances, showcasing the utility of derivatives of "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide" in biosensing and analytical applications. The modified electrode exhibited potent electron mediating behavior, highlighting its potential for sensitive and selective detection in biochemical assays (Karimi-Maleh et al., 2014).
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)25-20-13-9-18(10-14-20)21(24)22-15-5-6-17-7-11-19(12-8-17)23(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMUVCWHBHMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)


![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)